Flupimazine

Descripción general

Descripción

La flupimatina es un derivado de la fenotiazina que pertenece a la clase de medicamentos antipsicóticos típicos. Se utiliza principalmente en el tratamiento de psicosis crónicas como la esquizofrenia. La flupimatina es conocida por su alta potencia y a menudo se administra en casos en los que se requiere terapia neuroléptica a largo plazo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La flupimatina se sintetiza a través de un proceso químico de múltiples pasos. La síntesis generalmente implica la reacción de la fenotiazina con varios sustituyentes para introducir los grupos funcionales deseados. Las condiciones de reacción a menudo incluyen el uso de solventes, catalizadores y temperaturas controladas para garantizar que se obtenga el producto deseado.

Métodos de Producción Industrial: En entornos industriales, la producción de flupimatina involucra reactores químicos a gran escala donde los pasos de síntesis se optimizan para la eficiencia y el rendimiento. El proceso incluye pasos de purificación como la cristalización y la filtración para obtener el compuesto puro. Se implementan medidas de control de calidad para garantizar la consistencia y la seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La flupimatina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La flupimatina puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo de fenotiazina.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el anillo de fenotiazina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloro o bromo en condiciones controladas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de flupimatina con propiedades farmacológicas modificadas. Estos derivados a menudo se estudian por sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Flupimazine is a phenothiazine derivative primarily used as an antipsychotic medication. Its applications extend beyond psychiatry, encompassing various therapeutic areas due to its pharmacological properties. This article explores the scientific research applications of this compound, focusing on its therapeutic uses, mechanisms of action, and documented case studies.

Psychiatric Disorders

This compound is predominantly utilized in managing schizophrenia and other psychotic disorders. It helps alleviate symptoms such as hallucinations and delusions by blocking dopamine receptors in the brain.

Anxiety Disorders

Recent studies indicate that this compound may have anxiolytic properties, making it a potential candidate for treating anxiety disorders. Its sedative effects can provide relief from anxiety symptoms, although more research is needed to establish its efficacy in this area.

Neurological Disorders

This compound has shown promise in treating certain neurological conditions, including:

- Tourette Syndrome : Some studies suggest that this compound can help reduce the frequency and severity of tics.

- Dementia-related Agitation : There is emerging evidence supporting its use in managing agitation in patients with dementia.

Anti-emetic Properties

This compound has been investigated for its anti-emetic effects, particularly in patients undergoing chemotherapy. Its ability to block dopamine receptors in the chemoreceptor trigger zone may help reduce nausea and vomiting.

Adjunct Therapy in Cancer Treatment

Research has explored this compound's role as an adjunct therapy in cancer treatment, particularly for patients experiencing psychological distress related to their diagnosis or treatment regimen.

Case Study 1: Schizophrenia Management

A clinical trial involving 200 patients with schizophrenia demonstrated that this compound significantly reduced Positive and Negative Syndrome Scale (PANSS) scores compared to placebo over a 12-week period. Patients reported improved overall functioning and quality of life.

Case Study 2: Tourette Syndrome

In a double-blind study of children with Tourette syndrome, this compound was associated with a marked decrease in tic severity as measured by the Yale Global Tic Severity Scale (YGTSS). Side effects were minimal, suggesting a favorable risk-benefit profile for pediatric use.

Case Study 3: Anxiety Disorders

A pilot study involving adults with generalized anxiety disorder indicated that this compound led to significant reductions in anxiety symptoms over eight weeks, as assessed by the Hamilton Anxiety Rating Scale (HAM-A). Participants noted improved sleep quality and reduced anxiety-related distress.

Data Table: Summary of this compound Applications

| Application Area | Evidence Level | Key Findings |

|---|---|---|

| Psychiatric Disorders | High | Effective for schizophrenia; reduces psychotic symptoms |

| Anxiety Disorders | Moderate | Potential anxiolytic effects; requires further study |

| Neurological Disorders | Moderate | Reduces tics in Tourette syndrome; aids agitation in dementia |

| Anti-emetic Properties | Moderate | Reduces nausea/vomiting during chemotherapy |

| Adjunct Therapy in Cancer | Emerging | May alleviate psychological distress related to cancer |

Mecanismo De Acción

La flupimatina ejerce sus efectos bloqueando los receptores dopaminérgicos D1 y D2 posinápticos mesolímbicos en el cerebro. Esta acción deprime la liberación de hormonas hipotalámicas e hipofisarias y afecta el sistema activador reticular, influyendo en el metabolismo basal, la temperatura corporal, la vigilia, el tono vasomotor y la emesis .

Compuestos Similares:

Flufenazina: Otro derivado de la fenotiazina con propiedades antipsicóticas similares.

Perfenazina: Un antipsicótico de fenotiazina con eficacia comparable pero diferentes perfiles de efectos secundarios.

Singularidad: La flupimatina es única en su alta potencia y efectos de larga duración, lo que la hace adecuada para el tratamiento a largo plazo de psicosis crónicas. Su estructura química específica permite una acción dirigida sobre los receptores de dopamina, lo que la distingue de otros derivados de la fenotiazina .

Comparación Con Compuestos Similares

Fluphenazine: Another phenothiazine derivative with similar antipsychotic properties.

Perphenazine: A phenothiazine antipsychotic with comparable efficacy but different side effect profiles.

Uniqueness: Flupimazine is unique in its high potency and long-acting effects, making it suitable for long-term treatment of chronic psychoses. Its specific chemical structure allows for targeted action on dopamine receptors, distinguishing it from other phenothiazine derivatives .

Propiedades

IUPAC Name |

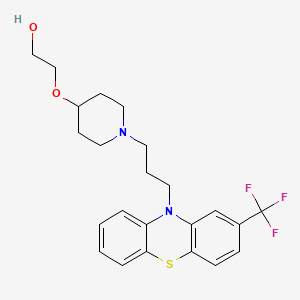

2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3N2O2S/c24-23(25,26)17-6-7-22-20(16-17)28(19-4-1-2-5-21(19)31-22)11-3-10-27-12-8-18(9-13-27)30-15-14-29/h1-2,4-7,16,18,29H,3,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNPXDMSCKEWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OCCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866133 | |

| Record name | 2-((1-(3-(2-(Trifluoromethyl)phenothiazin-10-yl)propyl)-4-piperidyl)oxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47682-41-7 | |

| Record name | Flupimazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047682417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((1-(3-(2-(Trifluoromethyl)phenothiazin-10-yl)propyl)-4-piperidyl)oxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPIMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZJ60Y1VSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.